molecular formula C₃₅H₃₈N₄O₆ B142023 methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate CAS No. 10035-62-8

methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate

Cat. No. B142023
CAS RN: 10035-62-8
M. Wt: 610.7 g/mol
InChI Key: JOYVAVFUXFUFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate, is a complex molecule that appears to be a derivative of pyrrole, a five-membered aromatic heterocycle. The molecule contains multiple pyrrole units, which are substituted with various functional groups including methyl, methoxy, and ethenyl groups.

Synthesis Analysis

The synthesis of complex pyrrole derivatives can involve a variety of chemical reactions. For instance, the methoxycarbonylation of ethene can be used to produce methyl propanoate, which could be a precursor or a fragment of the target compound . Additionally, the synthesis of pyrrole derivatives can be achieved through reactions involving pyridinium ylides, as demonstrated in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates . The synthesis of related compounds often involves multistep reactions, including the formation of intermediates such as ylides, which can undergo further transformations to yield highly substituted pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of related compounds can be confirmed by X-ray analysis . Additionally, theoretical studies using density functional theory (DFT) can predict the molecular structure and spectroscopic properties of such compounds, providing insights into bond angles, bond distances, and electronic configurations .

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions. The presence of electron-withdrawing groups such as cyano or ester functionalities can make the pyrrole ring more reactive towards nucleophilic attacks . Furthermore, the reactivity of these compounds can be modulated by the presence of substituents, which can influence the outcome of cycloaddition reactions or the selectivity of catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, including their antiproliferative and antimicrobial activities, can be evaluated through biological assays. For instance, some pyrrole derivatives exhibit significant antiproliferative effects against various cancer cell lines . Theoretical calculations can also provide insights into the thermodynamic stability and reactivity of these compounds, as well as their nonlinear optical (NLO) properties, which are important for materials science applications .

Scientific Research Applications

1. Applications in Synthesis of Heterocycles

Methyl 3-[...]-propanoate is utilized in the synthesis of various heterocyclic compounds. This includes efficient heterocyclization to produce isoxazole and pyrazole derivatives, as explored in the context of renewable levulinic acid (Flores et al., 2014). Such synthesis demonstrates the potential of this compound in generating a wide array of structurally diverse and potentially bioactive heterocycles.

2. Role in Organic Synthesis Reactions

This compound plays a significant role in various organic synthesis reactions. For instance, it is involved in reactions that produce unusual compounds, like in the synthesis of β-lactams, where it reacts with enolates to yield abnormal reaction products (Valiullina et al., 2017). Such reactions highlight its versatility and utility in organic chemistry.

3. Utility in Pharmaceutical Compound Synthesis

Methyl 3-[...]-propanoate's utility extends to the synthesis of pharmaceutical compounds. It is involved in the creation of pyrrole alkaloids, which have potential applications in drug development (Youn et al., 2013). These alkaloids are of interest due to their unique structural features and potential therapeutic properties.

4. Implications in Nonlinear Optical Materials

The compound finds applications in the field of nonlinear optical materials. For instance, its derivatives have been studied for their role in electro-optic film fabrication, influencing the thin-film microstructure and nonlinear optical response, which is crucial for advanced photonic technologies (Facchetti et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other safety hazards.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that these are general steps and the specific details would depend on the particular compound and the available scientific literature. For a comprehensive analysis of a specific compound, consulting primary scientific literature or a chemistry professional would be necessary.


properties

IUPAC Name

methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVAVFUXFUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276690
Record name BILIVERDIN DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate

CAS RN

10035-62-8
Record name BILIVERDIN DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biliverdin dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.